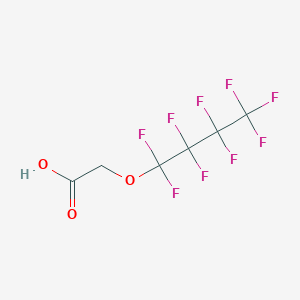
(Nonafluorobutoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nonafluorobutoxy)acetic acid is a fluorinated organic compound characterized by the presence of a nonafluorobutoxy group attached to an acetic acid moiety. This compound is notable for its high chemical stability and unique properties imparted by the fluorine atoms, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Nonafluorobutoxy)acetic acid typically involves the reaction of nonafluorobutyl alcohol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol attacks the carbon atom of the chloroacetic acid, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Nonafluorobutoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the nonafluorobutoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(Nonafluorobutoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery.
Industry: Utilized in the production of fluorinated materials and coatings due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (Nonafluorobutoxy)acetic acid involves its interaction with molecular targets through its fluorinated moiety. The fluorine atoms can form strong interactions with various biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein folding, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluoro-3,6-dioxadecanoic acid: Another fluorinated carboxylic acid with similar properties.
Difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetic acid: A compound with a similar structure but different fluorination pattern.
Uniqueness
(Nonafluorobutoxy)acetic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high stability and resistance to degradation make it particularly valuable in applications requiring durable and inert materials.
Propriétés
Numéro CAS |
919005-47-3 |
|---|---|
Formule moléculaire |
C4F9OCH2COOH C6H3F9O3 |
Poids moléculaire |
294.07 g/mol |
Nom IUPAC |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)acetic acid |
InChI |
InChI=1S/C6H3F9O3/c7-3(8,5(11,12)13)4(9,10)6(14,15)18-1-2(16)17/h1H2,(H,16,17) |
Clé InChI |
ZQCRIOXXOXFNAS-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


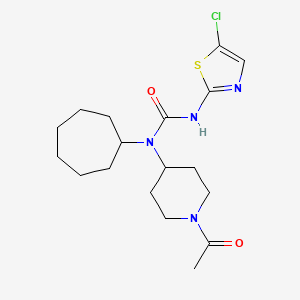
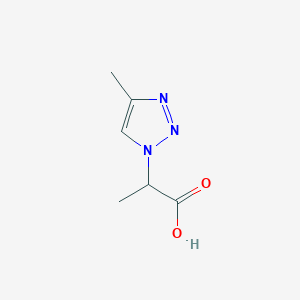
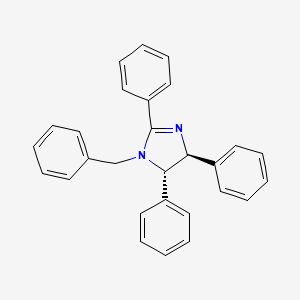
![Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12629284.png)
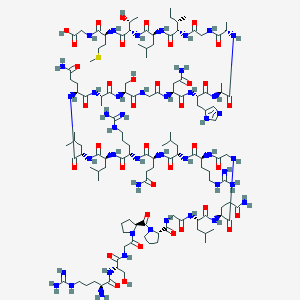
![[2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate](/img/structure/B12629297.png)
![5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12629302.png)
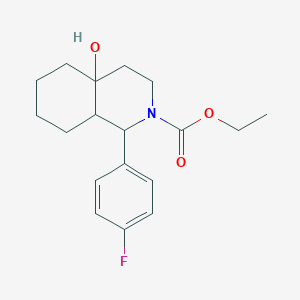
![3-Ethenyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12629314.png)
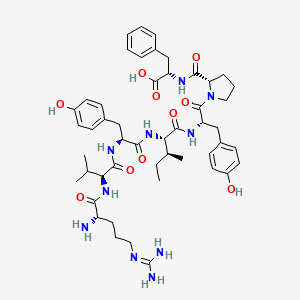
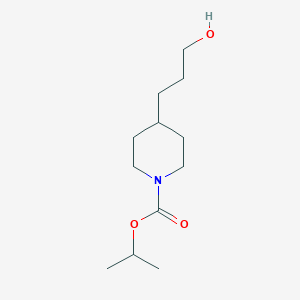
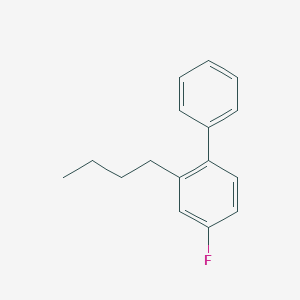

![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
